![molecular formula C5H4FNS B1291918 2(1H)-Pyridinethione, 3-fluoro- CAS No. 865663-90-7](/img/structure/B1291918.png)
2(1H)-Pyridinethione, 3-fluoro-
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Description
Synthesis Analysis
The synthesis of related fluorinated pyridine compounds involves several strategies, including palladium-catalyzed reactions, fluorous synthesis, and nucleophilic aromatic substitution. For instance, a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence is described, which could potentially be adapted for the synthesis of "2(1H)-Pyridinethione, 3-fluoro-" . Additionally, a fluorous synthesis approach is used for the preparation of disubstituted pyrimidines, which could be relevant for the synthesis of fluorinated pyridines . A novel strategy for synthesizing poly-substituted pyridines via C-F bond cleavage is also reported, which may be applicable to the synthesis of "2(1H)-Pyridinethione, 3-fluoro-" .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The study of 1-Hydroxy-2(1H)-pyridinethione reveals that it crystallizes as the thione tautomer with an intramolecular hydrogen bond, which could be a structural consideration for "2(1H)-Pyridinethione, 3-fluoro-" as well .
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, including selective fluorination, as demonstrated by the fluorination of 2-aminopyridines and pyridin-2(1H)-ones . The synthesis of 3-cyano-2-fluoropyridines from 2(1H)-pyridinethiones via nucleophilic substitution suggests that similar reactions could be employed for "2(1H)-Pyridinethione, 3-fluoro-" .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of the fluorine atom, which can affect the molecule's reactivity, stability, and solubility. The research on the synthesis of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a radioligand, provides insights into the potential applications of fluorinated pyridines in medical imaging . The study of pyrrolo[3,4-c]pyridine-based fluorescent chemosensors for Fe3+/Fe2+ sensitivity indicates the potential for "2(1H)-Pyridinethione, 3-fluoro-" to be used in sensing applications .
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds has attracted increased attention in recent years . Fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has been steadily increased .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2(1H)-Pyridinethione, 3-fluoro- may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds like this often participate in reactions such as the suzuki–miyaura (sm) cross-coupling . In this reaction, a transition metal catalyzes the formation of a carbon–carbon bond. The process involves oxidative addition with electrophilic organic groups and transmetalation with nucleophilic organic groups .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of many pharmaceuticals .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that 2(1h)-pyridinethione, 3-fluoro- may also have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2(1H)-Pyridinethione, 3-fluoro- can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which this compound may participate in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action could be influenced by the presence of other functional groups and the conditions under which the reaction takes place.
properties
IUPAC Name |
3-fluoro-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVSPPEBNMIGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631130 |
Source
|
Record name | 3-Fluoropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865663-90-7 |
Source
|
Record name | 3-Fluoropyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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